molecular formula C16H10Cl3N3O2 B3036832 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 400081-86-9

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No.: B3036832
CAS No.: 400081-86-9
M. Wt: 382.6 g/mol
InChI Key: XWDHOIMUISPGAE-UHFFFAOYSA-N
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Description

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the triazole derivative with 4-chlorobenzenecarboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzenecarboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, the dichlorophenyl and chlorobenzenecarboxylate groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: can be compared with other triazole derivatives, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2/c17-11-3-1-10(2-4-11)16(23)24-9-12-8-22(21-20-12)13-5-6-14(18)15(19)7-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHOIMUISPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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